molecular formula C20H21F2N7 B2764968 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine CAS No. 2380193-90-6

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine

Cat. No.: B2764968
CAS No.: 2380193-90-6
M. Wt: 397.434
InChI Key: GCHFGZUNZRWKJX-UHFFFAOYSA-N
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Description

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring, a fluorophenyl-substituted pyrimidine ring, and an azetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,1-c][1,2,4]triazole ring, followed by the introduction of the fluorophenyl-substituted pyrimidine ring, and finally the incorporation of the azetidine moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, or cellular signaling pathways.

    Industry: The compound may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-chloro-6-(4-chlorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
  • N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-bromo-6-(4-bromophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine

Uniqueness

The uniqueness of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine lies in its specific structural features, such as the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substitutions, the fluorinated compound may exhibit distinct properties in terms of stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N7/c1-27(11-17-26-25-16-3-2-8-29(16)17)15-9-28(10-15)20-18(22)19(23-12-24-20)13-4-6-14(21)7-5-13/h4-7,12,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHFGZUNZRWKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C2N1CCC2)C3CN(C3)C4=NC=NC(=C4F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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